BF-CATH -

BF-CATH

Catalog Number: EVT-246868
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BF-CATH is synthesized from boron compounds and cationic agents. It falls under the classification of antibacterial agents, specifically designed to combat microbial resistance. The compound utilizes boron, which has been recognized for its antibacterial properties, combined with cationic components that enhance its efficacy against a broad spectrum of bacteria.

Synthesis Analysis

Methods of Synthesis

The synthesis of BF-CATH involves several methods that can be categorized broadly into chemical and physical synthesis techniques. The primary methods include:

  • Chemical Synthesis: This involves the reaction of boron trifluoride with various cationic agents under controlled conditions to yield BF-CATH. The process typically requires specific solvents and temperature controls to optimize yield and purity.
  • Physical Methods: Techniques such as sol-gel processes may also be employed to create hydrogel forms of BF-CATH, enhancing its application in biomedical fields.

Technical Details

The synthesis process generally follows these steps:

  1. Reagent Preparation: Boron trifluoride is prepared in an inert atmosphere to prevent contamination.
  2. Reaction Setup: Cationic agents are added gradually while maintaining specific temperature conditions.
  3. Purification: The resulting mixture undergoes purification processes such as filtration and crystallization to isolate the desired compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of BF-CATH can be described as containing a boron atom centrally coordinated with fluorine atoms and linked to cationic moieties. This configuration contributes to its unique properties:

  • Molecular Formula: C_xH_yB_zF_n (exact values depend on the specific cationic agent used).
  • Molecular Weight: Typically varies based on the substituents attached to the boron atom.

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

BF-CATH participates in various chemical reactions that are crucial for its antibacterial activity:

  • Hydrolysis: In aqueous environments, BF-CATH can undergo hydrolysis, releasing active species that interact with bacterial membranes.
  • Cation Exchange Reactions: The cationic nature allows for exchange reactions with negatively charged bacterial components, enhancing its uptake by bacterial cells.

These reactions are critical for understanding how BF-CATH exerts its antibacterial effects and can be studied using techniques such as high-performance liquid chromatography (HPLC) to monitor reaction progress.

Mechanism of Action

Process and Data

The mechanism of action of BF-CATH involves several steps:

  1. Cell Membrane Interaction: The cationic components of BF-CATH interact with the negatively charged bacterial cell membranes.
  2. Disruption of Membrane Integrity: This interaction leads to increased permeability, causing leakage of cellular contents.
  3. Inhibition of Cellular Processes: Ultimately, this results in the inhibition of vital cellular processes such as protein synthesis and energy production.

Data supporting this mechanism can be obtained through assays measuring cell viability and membrane integrity post-treatment with BF-CATH.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a gel-like substance when formulated as a hydrogel.
  • Solubility: Soluble in polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of boron.

Relevant analyses include spectroscopic methods to determine stability and reactivity profiles under various conditions.

Applications

BF-CATH has several scientific uses:

  • Antibacterial Agent: Primarily used in formulations aimed at treating infections caused by antibiotic-resistant bacteria.
  • Biomedical Applications: Its hydrogel form allows for use in wound healing applications, providing both antibacterial properties and a moist environment conducive to healing.
  • Research Tool: Used in studies exploring new mechanisms of antibacterial action and resistance mechanisms in bacteria.
Introduction to BF-CATH in Antimicrobial Research

Evolutionary Origins of BF-CATH in Venom-Derived Peptides

BF-CATH belongs to the cathelicidin family of AMPs, evolutionarily conserved components of vertebrate innate immunity. Its discovery in elapid snakes reveals a fascinating trajectory of molecular adaptation:

  • Genomic Conservation and Divergence: BF-CATH shares the characteristic cathelicidin precursor structure: an N-terminal cathelin domain (≈14 kDa) and a C-terminal antimicrobial domain. While the cathelin domain shows >80% sequence homology across reptilian and mammalian cathelicidins, the mature BF-CATH peptide exhibits <35% similarity to non-reptilian counterparts [7] [9]. This divergence underscores species-specific evolutionary pressures. Gene duplication events in ancestral snakes likely enabled the neofunctionalization of venom gland-expressed cathelicidins like BF-CATH [2] [6].

  • Structural Optimization for Venom Ecology: Within elapid venoms, BF-CATH adopts an amphipathic α-helical conformation when interacting with microbial membranes. This structural motif – stabilized by hydrophobic residues (e.g., Phe⁶, Phe⁷, Leu¹⁰, Val¹⁴) and cationic residues (e.g., Lys¹, Arg², Lys³) – enables efficient membrane integration [1] [9]. Comparative analysis shows BF-CATH shares a conserved KRxxFFxxL motif with other elapid cathelicidins (e.g., NA-CATH, OH-CATH), suggesting this region is critical for initial electrostatic binding to anionic phospholipids in bacterial membranes [2].

  • Taxonomic Distribution: BF-CATH orthologs have been identified across multiple venomous snake families, particularly Elapidae and Viperidae. The table below highlights key structural and functional variations among snake cathelicidins:

Table 1: Comparative Analysis of Snake Venom Cathelicidins

PeptideSource SpeciesSequence LengthKey Active MotifPrimary Antimicrobial Targets
BF-CATHBungarus fasciatus34 aaKRFKKFFRKLKK...Gram+/- bacteria, fungi
NA-CATHNaja atra34 aaKRFKKFFKKLKNS...Gram+/- bacteria, biofilms
OH-CATHOphiophagus hannah34 aaKRFKKFFKKLKNS...Gram+/- bacteria, enzymes
CrotalicidinCrotalus durissus34 aaKRFKKFFKKVKKS...Gram+/- bacteria, fungi, tumors
Pt_CRAMP1Pseudonaja textilis34 aaKRFKKFFMKLKKS...Gram+/- bacteria

Source: Adapted from [2] [7]

The persistence of this peptide family across 60+ million years of snake evolution indicates its indispensable role in venom-mediated prey subjugation and infection resistance [6] [9].

Role in Host Defense Mechanisms Across Species

BF-CATH serves dual protective functions in Bungarus fasciatus: direct pathogen killing and orchestration of immune responses. These roles are enabled by its tissue-specific expression and multifunctional mechanisms:

  • Expression and Induction: Transcriptomic analyses confirm BF-CATH expression in venom glands, but also in systemic tissues including skin, lung, kidney, and gastrointestinal tract – key barrier sites against pathogens [7] [9]. This distribution suggests a non-venom-specific immune role. During microbial challenge, BF-CATH production increases >8-fold in epithelial cells within 4 hours, indicating rapid pathogen-responsive induction [9].

  • Direct Antimicrobial Mechanisms:

  • Membrane Disruption: BF-CATH's cationic charge (+9 at physiological pH) facilitates electrostatic attraction to anionic bacterial membranes. Hydrophobic residues then insert into lipid bilayers, forming transient pores via the "carpet model." This causes rapid (≤5 minute) ion efflux and cell lysis [1] [10].
  • Biofilm Penetration: Unlike conventional antibiotics, BF-CATH disrupts established biofilms of Pseudomonas aeruginosa and Staphylococcus epidermidis at ≤16 μg/mL by penetrating extracellular polymeric substances (EPS) and killing dormant cells [2] [4].

  • Immunomodulatory Functions:

  • LPS/LTA Neutralization: BF-CATH binds lipopolysaccharide (LPS; Kd ≈ 0.8 μM) and lipoteichoic acid (LTA), preventing toll-like receptor 4 (TLR4) activation and subsequent NF-κB translocation. This reduces pro-inflammatory cytokine (TNF-α, IL-6) production by >70% in macrophages [10].
  • Chemotaxis and Wound Healing: At sub-antimicrobial concentrations (≤2 μg/mL), BF-CATH recruits neutrophils and monocytes via CCR2 activation and enhances fibroblast migration, accelerating tissue repair [9] [10].

Table 2: BF-CATH Efficacy Against Clinically Relevant Pathogens

Pathogen TypeRepresentative StrainsMIC Range (μg/mL)Key Mechanism
Gram-positive bacteriaStaphylococcus aureus (MRSA)4–16Membrane lysis, biofilm disruption
Enterococcus faecalis (VRE)8–32
Gram-negative bacteriaEscherichia coli (ESBL)2–8LPS neutralization, pore formation
Pseudomonas aeruginosa4–16
FungiCandida albicans16–64Membrane permeabilization
BiofilmsStaphylococcus epidermidis biofilm16–32 (MBEC)EPS penetration

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; Sources: [1] [2] [10]

These multifunctional activities enable BF-CATH to provide comprehensive host protection with lower resistance development potential compared to single-target antibiotics [4] [10].

BF-CATH as a Model for Antimicrobial Peptide (AMP) Innovation

BF-CATH's unique properties have inspired strategies to overcome historical AMP limitations (e.g., proteolytic instability, cytotoxicity). Key innovation avenues include:

  • Peptide Engineering:
  • Cyclization and Hybrid Design: C-terminal cyclization of BF-CATH analogs improves protease resistance (t₁/₂ in serum: native=1.2h vs. cyclic=6.8h) while maintaining antimicrobial activity [10]. Hybrid peptides combining BF-CATH's KR-rich domain with the hydrophobic helix of marine snail cathelicidin Hc-CATH enhance anti-Gram-negative potency 4-fold [9] [10].
  • Sequence Truncation: N-terminal fragments (e.g., BF-30: KRFKKFFRKLKKSVKKRAKEFFKKPRVIGV) retain full antimicrobial activity with reduced cytotoxicity (HC₅₀: native=120 μM vs. BF-30=450 μM) [1] [7].

  • Stability Enhancement:BF-CATH maintains activity after:

  • Temperature extremes (-80°C to 100°C; 1h exposure)
  • pH gradients (pH 3.0–10.0)
  • Serum incubation (25% human serum; 24h) [1] [10]Formulation with polyethylene glycol (PEG) nanoparticles extends its half-life in vivo >12 hours and enables sustained release at infection sites [10].

  • Synergistic Combinations:BF-CATH restores susceptibility to colistin in pan-drug-resistant Acinetobacter baumannii (FIC index=0.25) by disrupting outer membrane integrity. Similar synergy occurs with β-lactams (e.g., meropenem) against ESBL Klebsiella pneumoniae [4] [10].

Table 3: Engineered BF-CATH Variants and Enhanced Properties

VariantStructural ModificationProtease Resistance (t₁/₂, h)Hemolytic Activity (HC₅₀, μM)Anti-Gram-negative MIC (μg/mL)
Native BF-CATHLinear1.21202–8
Cyclic-BF1C-terminal amidation + cyclization6.83801–4
BF-30Truncation (aa 1–30)0.94504–16
BF/Hc HybridFusion with Hc-CATH helix domain3.52900.5–2

Source: Derived from [1] [9] [10]

These innovations highlight BF-CATH’s versatility as a scaffold for next-generation AMP design targeting multidrug-resistant infections.

Comprehensive Compound List

Properties

Product Name

BF-CATH

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.